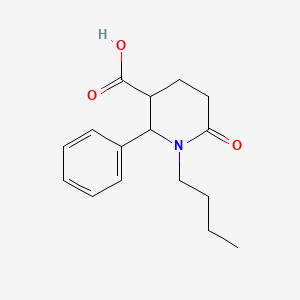
5-(1,3-Dioxolan-2-yl)pentane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(1,3-Dioxolan-2-yl)pentane-1-thiol” is a chemical compound with the CAS Number: 2551114-69-1 . It has a molecular weight of 176.28 . The compound is also known by its IUPAC Name as this compound .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C8H16O2S/c11-7-3-1-2-4-8-9-5-6-10-8/h8,11H,1-7H2 . This code provides a specific representation of the molecular structure of the compound.Mécanisme D'action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol is mainly attributed to its ability to form disulfide bonds with other thiol compounds. When this compound reacts with a cysteine residue in a protein, it forms a disulfide bond, which can stabilize the protein structure or modify the protein function. Additionally, this compound can act as a reducing agent, which can reduce disulfide bonds in proteins and peptides.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been used to modify proteins and peptides for various applications, such as drug delivery and imaging. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative stress. Furthermore, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(1,3-Dioxolan-2-yl)pentane-1-thiol in lab experiments is its ability to modify proteins and peptides for various applications, such as drug delivery and imaging. Additionally, it can act as a reducing agent, which can reduce disulfide bonds in proteins and peptides. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol in scientific research. One direction is the development of new methods for the synthesis of this compound, which can improve the yield and purity of the compound. Another direction is the development of new applications for this compound, such as the modification of proteins and peptides for therapeutic purposes. Additionally, the use of this compound in combination with other compounds, such as nanoparticles, can lead to the development of new drug delivery systems. Finally, the investigation of the potential toxicity of this compound at lower concentrations can lead to the development of safer and more effective applications in scientific research.
Méthodes De Synthèse
The synthesis of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol can be achieved through several methods. One of the most commonly used methods is the reaction between 1,3-dioxolane and 1-bromo-5-mercaptopentane in the presence of a base, such as sodium hydride. The reaction yields this compound as the main product. Other methods include the reaction between 1,3-dioxolane and 1-chloro-5-mercaptopentane or the reaction between 5-mercapto-1-pentanol and 1,3-dioxolane in the presence of an acid catalyst.
Applications De Recherche Scientifique
5-(1,3-Dioxolan-2-yl)pentane-1-thiol has been widely used in scientific research due to its unique properties. It is a thiol compound that can easily form disulfide bonds with other thiol compounds, such as cysteine residues in proteins. This property has been utilized in various studies to modify proteins and peptides for various applications, such as drug delivery and imaging. Additionally, this compound has been used as a reducing agent in various chemical reactions, such as the reduction of disulfide bonds in proteins.
Propriétés
IUPAC Name |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c11-7-3-1-2-4-8-9-5-6-10-8/h8,11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQKDDILXRQMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

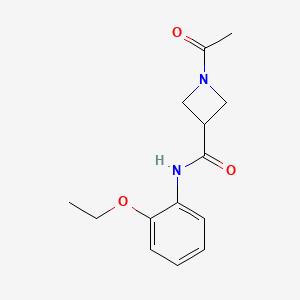
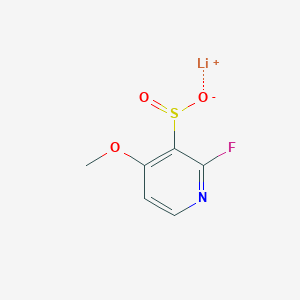
![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2793302.png)
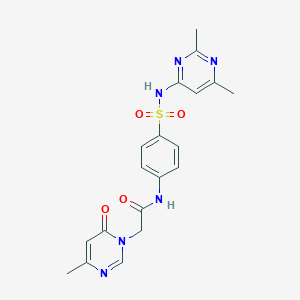
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2793305.png)
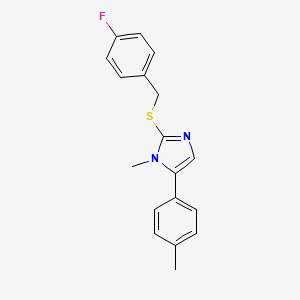
![4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2793307.png)
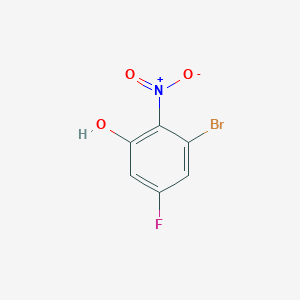
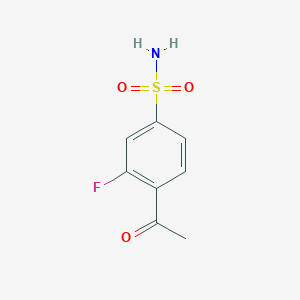
![6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2793313.png)
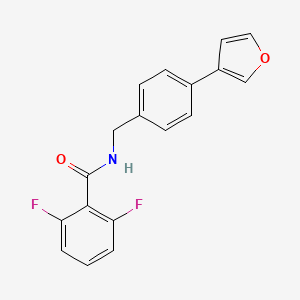
![2-(4-fluorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2793315.png)
![1-[(1-Prop-2-enoylpiperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B2793319.png)
